molecular formula C12H11N5OS B1450923 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082367-54-1

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No. B1450923
M. Wt: 273.32 g/mol
InChI Key: MNKOZNQWJFMJRI-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often feature in pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .


Synthesis Analysis

The synthesis of similar compounds, such as triazolothiadiazines, involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds can be synthesized using various methods, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making this core a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Rearrangement and Synthesis : The triazolo[4,3-a]pyrimidines were prepared through a reaction involving the reduction of 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]- pyrimidin-3(2H)-ones. This process indicates potential synthetic applications for related compounds like 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (Lashmanova et al., 2019).

  • Density Functional Theory (DFT) Study : DFT studies on triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been conducted. These studies help in understanding the regioselectivity of ring closure and structure assignment, relevant for compounds like the one (Mozafari et al., 2016).

Antimicrobial Evaluation

  • Antimicrobial Activities : Novel [1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for antimicrobial activities. This research suggests the potential of these compounds, including 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide, in antimicrobial applications (Gomha et al., 2018).

Chemical Properties and Reactions

  • Imine-Enamine Tautomerization : The study of the tautomerization of dihydroazolopyrimidines, including triazolo[1,5-a]pyrimidines, provides insight into the chemical properties and potential reactions of similar compounds (Desenko et al., 1993).

  • Nucleophilic Addition Reactions : Research on the reactions of triazolo[4,5-d]pyrimidines with nucleophiles can inform the understanding of similar reactions in compounds like 3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide (Tanji et al., 1989).

Spectroscopic Characterization

  • X-Ray Analysis : The structural analysis of related compounds through X-ray diffraction provides a method for determining the structure of similar compounds (Clayton et al., 1980).

  • Spectroscopic Characterization and DFT Calculations : Studies incorporating spectroscopic characterization and DFT calculations of triazolo[1,5-a]pyrimidine derivatives provide insights into the molecular structure and properties, which can be applicable to compounds like the one (Lahmidi et al., 2019).

properties

IUPAC Name

3-(4-ethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-2-18-9-5-3-8(4-6-9)17-11-10(15-16-17)12(19)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKOZNQWJFMJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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